1-(1H-indol-5-yl)-N-methylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-5-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-7-8-2-3-10-9(6-8)4-5-12-10/h2-6,11-12H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAPGMOAKIBNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1h Indol 5 Yl N Methylmethanamine and Analogues
Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis
The formation of the 5-substituted indole nucleus is a critical first step in the synthesis of the target compound and its derivatives. Methodologies range from century-old name reactions to modern multi-step sequences designed for regiochemical control.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole ring. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. byjus.comrsc.org
To synthesize 5-substituted indoles, a para-substituted phenylhydrazine (B124118) is used as the starting material. The reaction proceeds through several key steps:
Formation of a phenylhydrazone from the reaction of a para-substituted phenylhydrazine with an aldehyde or ketone.
Tautomerization of the phenylhydrazone to its enamine (or 'ene-hydrazine') form. wikipedia.org
A daneshyari.comdaneshyari.com-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond. mdpi.com
Loss of ammonia (B1221849) and subsequent aromatization to yield the final indole product. wikipedia.orgmdpi.com
The choice of acid catalyst is crucial and can range from Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid to Lewis acids such as ZnCl₂, BF₃, and AlCl₃. wikipedia.orgmdpi.com The regioselectivity of the cyclization is directed by the substituent on the phenylhydrazine, with a substituent at the C4 position leading to a C5-substituted indole.
| Starting Phenylhydrazine | Carbonyl Compound | Acid Catalyst | 5-Substituted Indole Precursor | Reference(s) |
| (4-Cyanophenyl)hydrazine | Pyruvic acid | Polyphosphoric acid | 5-Cyano-1H-indole-2-carboxylic acid | wikipedia.org |
| (4-Methoxyphenyl)hydrazine | Acetaldehyde | H₂SO₄ | 5-Methoxy-1H-indole | byjus.com |
| (4-Nitrophenyl)hydrazine | 2-Methylcyclohexanone | Acetic Acid | 5-Nitro-tetrahydrocarbazole derivative | mdpi.com |
While the Fischer synthesis is powerful, multi-step routes are often employed to access specific indole-5-yl precursors, particularly indole-5-carboxaldehyde (B21537), which is a key intermediate for introducing the desired side chain. chemimpex.com These routes often start with either indole itself or readily available substituted anilines.
One common strategy involves the direct formylation of the indole ring. For instance, indole can be treated with ethyl formate (B1220265) and zinc chloride to produce indole-5-carboxaldehyde in high yield. chemicalbook.com Another approach is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and dimethylformamide to introduce a formyl group onto the electron-rich indole nucleus, though this typically occurs at the C3 position. Selective C5-formylation often requires blocking the C3 position or using specific directing groups.
Alternatively, synthesis can begin with a substituted aniline. For example, a route might involve the protection of the amino group, followed by electrophilic aromatic substitution to install a functional group handle at the desired position, which is later converted to a formyl or cyano group. Subsequent steps would then be employed to construct the pyrrole (B145914) ring portion of the indole nucleus. luc.edu Indole-5-carboxaldehyde is a versatile precursor used in the preparation of various derivatives with applications in medicinal chemistry, including inhibitors of topoisomerase I and aurora kinase A. sigmaaldrich.com
| Starting Material | Reagents | Precursor | Key Features | Reference(s) |
| Indole | 1. Ethyl formate; 2. Zinc chloride | Indole-5-carboxaldehyde | Direct C5-formylation in high yield (95%). chemicalbook.com | chemicalbook.com |
| 4-Bromoaniline | 1. Protection; 2. Metal-halogen exchange; 3. Formylation; 4. Ring construction | Indole-5-carboxaldehyde | Multi-step route providing regiochemical control. | luc.edu |
| Indole | 1. N-protection (e.g., TsCl); 2. Friedel-Crafts acylation; 3. De-protection | 5-Acetyl-1H-indole | Provides a ketone handle for further modification. | rsc.org |
Strategies for N-Methylmethanamine Moiety Introduction
The most prevalent method for introducing the N-methylmethanamine side chain at the C5 position of the indole ring is reductive amination (also known as reductive alkylation). wikipedia.org This reaction converts a carbonyl group, typically the aldehyde of indole-5-carboxaldehyde, into an amine via an intermediate imine. masterorganicchemistry.com
The process can be performed in a one-pot fashion where the aldehyde, methylamine, and a reducing agent are combined. wikipedia.org The reaction proceeds by the initial formation of a hemiaminal, which then dehydrates to form an imine (or Schiff base). The imine is subsequently reduced to the target secondary amine.
A key aspect of this method is the choice of reducing agent. The reducing agent should selectively reduce the imine intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com
Sodium borohydride (B1222165) (NaBH₄) : A common and cost-effective reducing agent, though it can also reduce aldehydes. masterorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly effective because it is less reactive towards aldehydes and ketones at neutral or weakly acidic pH but readily reduces the protonated imine intermediate. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations. masterorganicchemistry.com
Catalytic Hydrogenation : Hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Pd/C) can also be used to reduce the imine. wikipedia.org
| Precursor | Amine Source | Reducing Agent | Solvent | Product | Reference(s) |
| Indole-5-carboxaldehyde | Methylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | 1-(1H-indol-5-yl)-N-methylmethanamine | masterorganicchemistry.com |
| Indole-5-carboxaldehyde | Methylamine | NaBH₃CN | Methanol (MeOH) | This compound | wikipedia.orgmasterorganicchemistry.com |
| Indole-5-carboxaldehyde | Methylamine | H₂ / Pd-C | Ethanol (EtOH) | This compound | wikipedia.org |
| Indole-5-carboxaldehyde | Methylamine | α-picoline-borane | Methanol (MeOH) | This compound | organic-chemistry.org |
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is a key strategy in drug discovery to explore structure-activity relationships. Modifications can be made at the indole nitrogen (N1) or on the carbocyclic and pyrrolic portions of the indole ring system.
The nitrogen atom at position 1 of the indole ring is a common site for modification. The N-H proton is weakly acidic and can be removed by a suitable base, allowing for subsequent reaction with an electrophile.
N-Alkylation : This is typically achieved by treating the indole with a base such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or triethylamine (B128534) (NEt₃), followed by the addition of an alkylating agent like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.net
N-Acylation : Acyl groups can be introduced using acyl chlorides or acid anhydrides in the presence of a base. Alternatively, direct coupling with carboxylic acids can be accomplished using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is particularly effective for indoles with electron-withdrawing groups at the C5 position. researchgate.net
N-Sulfonylation : Sulfonyl groups (e.g., tosyl, mesyl) are often installed to protect the indole nitrogen or to modulate the electronic properties of the ring. The reaction is carried out with a sulfonyl chloride in the presence of a base. researchgate.net
Skeletal Editing : Advanced techniques can even insert a nitrogen atom into the five-membered ring of an N-protected indole to generate quinazoline (B50416) or quinoxaline (B1680401) bioisosteres, representing a core skeletal modification. acs.orgchemrxiv.org
Introducing substituents onto the benzene (B151609) or pyrrole portion of the indole ring allows for extensive diversification. These substitutions can be introduced either before or after the construction of the indole core and the installation of the side chain.
Electrophilic Aromatic Substitution : The indole ring is electron-rich and susceptible to electrophilic attack. Halogenation (e.g., with N-bromosuccinimide, NBS), nitration, and Friedel-Crafts acylation can introduce a variety of functional groups. The position of substitution (e.g., C2, C3, C4, C6, C7) is influenced by the existing substituents and reaction conditions.
Metal-Catalyzed Cross-Coupling : Starting with a halogenated indole precursor (e.g., 4-bromo- or 6-chloro-indole), various groups can be introduced using palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) reactions.
Multi-component Reactions : Complex derivatives can be synthesized through one-pot multi-component reactions. For example, substituted pyrrole-3-carbaldehydes can be formed from in situ generated aldimines and succinaldehyde, which can then be used to build more complex fused heterocyclic systems attached to the indole core. rsc.org
The synthesis of diverse libraries of substituted indoles is a cornerstone of modern medicinal chemistry, leading to the discovery of compounds with a wide range of biological activities. iosrjournals.orgscispace.comjmchemsci.com
Structural Variations of the N-methylmethanamine Side Chain
The N-methylmethanamine side chain attached to the indole nucleus is a common motif in many biologically active compounds. Modifications to this chain, particularly at the terminal nitrogen atom, have been a subject of extensive synthetic exploration to investigate structure-activity relationships. These structural variations can significantly influence the pharmacological properties of the resulting tryptamine (B22526) derivatives. ugent.be
Alterations typically involve the substitution pattern on the nitrogen atom, including symmetrical and asymmetrical dialkylation, as well as the incorporation of the nitrogen into various cyclic systems. nih.govgoogle.com The psychoactive effect of tryptamine derivatives is impacted by factors including the alkylations of the side chain nitrogen. ugent.be
Key structural variations explored in research include:
N,N-Dialkylation: A common modification involves the replacement of the single methyl group with two alkyl substituents. These can be identical, as seen in N,N-dimethyltryptamine (DMT) and N,N-dibutyltryptamine (DBT), or different. nih.govresearchgate.net Examples of asymmetrical substitution include N-methyl-N-propyltryptamine (MPT) and N-methyl-N-isopropyltryptamine (MiPT). google.com
Cyclic Analogues: The terminal amino group can be incorporated into a heterocyclic ring. Synthesized examples include pyrrolidino tryptamine (PYT), where the nitrogen is part of a five-membered pyrrolidine (B122466) ring, and piperidino tryptamine (PIT), which contains a six-membered piperidine (B6355638) ring. nih.gov
Quaternary Ammonium (B1175870) Salts: Further methylation of the nitrogen atom can lead to the formation of quaternary ammonium salts, such as N,N,N-trimethyltryptamine. researchgate.net
These modifications are typically achieved through standard synthetic procedures such as reductive amination or N-alkylation of a primary or secondary amine precursor. For instance, N,N-dialkyltryptamines have been synthesized from indole-3-glyoxylyl chloride. nih.gov An efficient, one-pot reductive alkylation of indoles represents a general method for the direct synthesis of various tryptamine derivatives. acs.org
The following table summarizes some of the structural variations of the amine group in tryptamine analogues that have been synthesized and studied.
Table 1: Examples of Structural Variations on the Tryptamine Side-Chain Amino Group
| Compound Name | Structural Variation | Description | Reference |
|---|---|---|---|
| N-Methyltryptamine | Mono-methylation | A single methyl group on the terminal nitrogen. | researchgate.net |
| N,N-Dimethyltryptamine (DMT) | Symmetrical di-alkylation | Two methyl groups on the terminal nitrogen. | researchgate.net |
| N,N-Dibutyltryptamine (DBT) | Symmetrical di-alkylation | Two butyl groups on the terminal nitrogen. | nih.gov |
| N-Methyl-N-propyltryptamine (MPT) | Asymmetrical di-alkylation | One methyl and one propyl group on the terminal nitrogen. | google.com |
| N-Methyl-N-isopropyltryptamine (MiPT) | Asymmetrical di-alkylation | One methyl and one isopropyl group on the terminal nitrogen. | google.com |
| Pyrrolidino Tryptamine (PYT) | Cyclic Amine | The terminal nitrogen is part of a pyrrolidine ring. | nih.gov |
| Piperidino Tryptamine (PIT) | Cyclic Amine | The terminal nitrogen is part of a piperidine ring. | nih.gov |
These examples demonstrate the chemical versatility in modifying the N-methylmethanamine side chain, leading to a wide array of tryptamine analogues for further investigation.
Mechanism of Action Studies
Elucidation of Molecular Interactions at Biological Targets
A critical first step in understanding a compound's mechanism of action is to identify its biological targets and characterize the nature of their interaction.
Ligand-Protein Binding Dynamics and Recognition
The interaction between a small molecule, or ligand, and its protein target is a dynamic process governed by a variety of non-covalent forces. These can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. The specific three-dimensional arrangement of atoms in both the ligand and the protein's binding site determines the affinity and specificity of the interaction.
For 1-(1H-indol-5-yl)-N-methylmethanamine, studies would be required to identify which proteins it binds to and to quantify the binding affinity (often expressed as the dissociation constant, Kd). Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are commonly employed for this purpose. Computational methods like molecular docking can also predict potential binding modes and affinities. nih.gov
Conformational Changes Induced by Ligand Binding
Upon binding of a ligand, a protein often undergoes a change in its three-dimensional shape, a phenomenon known as a conformational change. mdpi.com This change can be subtle or dramatic and is often essential for the protein's function, for instance, by activating or inhibiting its enzymatic activity or altering its ability to interact with other proteins.
Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy can be used to study these conformational changes. nih.gov For example, comparing the crystal structure of a target protein in its unbound (apo) state with its structure when bound to this compound could reveal the precise nature of the induced conformational shift. mdpi.com
Analysis of Downstream Signal Transduction Pathways
Once a ligand binds to its target, it can trigger a cascade of events within the cell known as a signal transduction pathway. This can ultimately lead to a change in the cell's behavior.
Effects on Gene Expression and Protein Regulation
Signal transduction pathways often culminate in the activation or repression of transcription factors, which are proteins that control the expression of genes. nih.gov By altering gene expression, a compound can change the levels of specific proteins within a cell, thereby influencing its function.
To investigate the effects of this compound on gene expression, researchers could use techniques like quantitative real-time PCR (qPCR) to measure changes in the levels of specific messenger RNA (mRNA) molecules, or microarray and RNA-sequencing (RNA-Seq) to analyze changes in the expression of thousands of genes simultaneously. Western blotting can then be used to confirm whether changes in mRNA levels translate to changes in protein levels.
Impact on Cellular Phenotypes
The molecular changes induced by a compound ultimately manifest as observable changes in the cell's characteristics or behavior, known as its phenotype. These can include effects on cell growth, proliferation, differentiation, and survival.
For instance, studies could be conducted to determine if this compound induces cell cycle arrest, a process that stops cell division. This is often assessed using flow cytometry. Another potential cellular effect is the production of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen that can play roles in both normal cell signaling and cellular damage. The production of ROS can be measured using fluorescent probes.
Computational and Biophysical Approaches to Mechanism Elucidation
In modern drug discovery, computational and biophysical methods play an increasingly important role in elucidating the mechanism of action of new compounds. rsc.org
Computational approaches, such as molecular dynamics (MD) simulations, can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to understand the stability of the interaction and the role of specific amino acid residues. mdpi.com Quantitative structure-activity relationship (QSAR) studies can be used to correlate the chemical structure of a series of related compounds with their biological activity, helping to identify the key chemical features responsible for their effects.
Biophysical techniques provide experimental data that can be used to validate and refine computational models. These methods can probe various aspects of ligand-protein interactions, including binding kinetics, thermodynamics, and the structural consequences of binding.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at a molecular level. These in silico methods provide critical insights into the binding modes, affinities, and stability of the ligand-receptor complex, guiding further drug development and optimization. scispace.commdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity, typically expressed in kcal/mol. jbcpm.com Studies on various indole (B1671886) derivatives have successfully employed molecular docking to elucidate probable molecular targets and binding interactions. nih.govnih.gov For instance, docking analyses reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues in the target's active site. jbcpm.com
Following docking, molecular dynamics (MD) simulations are often performed to assess the stability and dynamics of the predicted ligand-protein complex over time. scispace.comarxiv.org MD simulations model the movement of every atom in the system over a specific period, typically nanoseconds, providing a detailed view of the complex's behavior in a simulated physiological environment. nih.gov Key parameters analyzed from MD simulations include the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF). A stable RMSD for the complex over the simulation time suggests a stable binding pose. mdpi.comnih.gov RMSF analysis helps identify which residues of the protein are flexible and which are rigid upon ligand binding. nih.gov These simulations can confirm the stability of interactions observed in docking studies and provide a more dynamic picture of the binding event. scispace.com
Table 1: Representative Data from Molecular Docking Analysis
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| Tyrosinase | Indole-based thiosemicarbazone | -8.5 | HIS259, HIS263, SER282 | Hydrogen Bond, Metal-coordination |
| COX-2 | N-substituted indole | -9.2 | TYR385, ARG120, SER530 | Hydrogen Bond, Pi-Alkyl |
| Eg5 Kinesin | Enastron analogue | -7.8 | GLU116, GLU118, ARG221 | Hydrogen Bond, Hydrophobic |
Table 2: Representative Data from Molecular Dynamics (MD) Simulation Analysis
| Ligand-Protein Complex | Simulation Time (ns) | Average RMSD (nm) | Key Stable Interactions |
| Indole-Tyrosinase | 100 | 0.25 ± 0.05 | Sustained hydrogen bond with SER282 |
| Indole-COX-2 | 150 | 0.30 ± 0.07 | Stable hydrophobic interactions in active site |
| Analogue-Eg5 | 100 | 0.21 ± 0.04 | Persistent salt bridge with ARG221 |
Advanced Spectroscopic Techniques for Ligand-Target Characterization
Experimental validation of computational predictions is crucial for understanding the mechanism of action. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide atomic-level details of ligand-target interactions, confirming and refining the models generated by docking and simulations. jelsciences.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile technique for studying protein-ligand interactions in solution, mimicking physiological conditions. mdpi.com One common NMR method is Chemical Shift Perturbation (CSP), also known as ligand-observed or protein-observed NMR. In protein-observed NMR, 2D spectra like ¹H-¹⁵N HSQC are recorded for the ¹⁵N-labeled protein in the absence and presence of the ligand. nih.gov Changes in the chemical shifts of specific amino acid residues upon addition of the ligand indicate that these residues are part of or are near the binding site. mdpi.com This allows for the mapping of the ligand-binding interface on the protein surface. mdpi.com The magnitude of the shift can also be used to determine the binding affinity (dissociation constant, Kd).
X-ray Crystallography offers the most direct and high-resolution method for visualizing the three-dimensional structure of a ligand-protein complex. nih.gov This technique requires the crystallization of the protein in complex with the ligand. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined. nih.govmdpi.com The resulting structure provides unambiguous evidence of the ligand's binding pose, its specific interactions with the target protein's residues, and any conformational changes in the protein that occur upon binding. nih.govweizmann.ac.il This detailed structural information is invaluable for structure-based drug design. nih.gov
Table 3: Application of Spectroscopic Techniques in Ligand-Target Characterization
| Spectroscopic Technique | Information Obtained | Key Parameters/Observations |
| NMR Spectroscopy | Binding site mapping, affinity determination, conformational changes in solution. mdpi.comresearchgate.net | Chemical Shift Perturbation (CSP), Nuclear Overhauser Effect (NOE), Dissociation Constant (Kd). |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex, precise binding mode. nih.govmdpi.com | Electron density map, atomic coordinates, bond lengths and angles, specific intermolecular contacts. |
| FTIR Spectroscopy | Changes in protein secondary structure upon ligand binding. jelsciences.com | Shifts in amide I and amide II bands. |
| Fluorescence Spectroscopy | Binding affinity, conformational changes, proximity of ligand to specific residues (e.g., Tryptophan). jelsciences.com | Quenching of intrinsic protein fluorescence, Förster Resonance Energy Transfer (FRET). |
Structure Activity Relationship Sar Investigations
Systematic Exploration of Structural Determinants for Biological Activity
The biological activity of indoleamine compounds is governed by the interplay of three main structural components: the indole (B1671886) nucleus, the position and length of the alkylamine side chain, and the substitution pattern on the terminal amine. Systematic SAR studies involve modifying each of these components to determine their contribution to receptor binding and functional activity.
For indolealkylamines, the indole ring typically serves as a key recognition element, often participating in hydrophobic and π-stacking interactions within the receptor binding pocket. nih.gov The alkylamine side chain provides the correct spatial orientation for the terminal amine, which is usually protonated at physiological pH and forms a critical ionic interaction with an acidic amino acid residue in the target receptor, such as an aspartate residue in many G-protein coupled receptors (GPCRs). nih.gov
While much of the foundational SAR knowledge comes from tryptamines, where the side chain is at the 3-position, the principles are often translatable to 5-substituted isomers like 1-(1H-indol-5-yl)-N-methylmethanamine. Key structural determinants that are systematically explored include:
Indole Ring Substitution: Introducing various functional groups at different positions of the indole nucleus.
Side Chain Modification: Altering the length, flexibility, and conformation of the linker between the indole ring and the terminal amine.
Amine Substitution: Modifying the substituents on the nitrogen atom to alter basicity, lipophilicity, and steric bulk.
These explorations help to map the steric and electronic requirements of the target receptor, guiding the development of more potent and selective ligands.
Influence of Substituents on the Indole Ring System
Substituents on the indole ring can dramatically alter the pharmacological profile of the parent compound by influencing its affinity, selectivity, and functional activity at various receptors. The position and nature of the substituent are critical. Studies on related tryptamine (B22526) derivatives provide significant insights into these effects, particularly for serotonin (B10506) (5-HT) receptors.
For instance, methoxy (B1213986) (-OCH3) substitution at the 5-position of the indole ring often enhances affinity for 5-HT receptors. nih.gov Conversely, substitutions at other positions can have varied effects. Methylation of the indole ring system in tryptamines has shown that 5-methyltryptamine (B158209) is a potent compound at certain receptors. meduniwien.ac.at Halogenation, such as adding fluorine, bromine, or chlorine, can also modulate activity. Electronegative substituents at the 5- and 7-positions have been shown to enhance activity in some tryptamine series. nih.gov
The following table summarizes the effects of various substituents on the indole ring of tryptamine analogues on binding affinity for the 5-HT2A receptor, which illustrates the general principles of how indole ring modifications can tune biological activity.
| Compound | Indole Ring Substituent | Binding Affinity (Ki, nM) for 5-HT2A Receptor |
|---|---|---|
| Tryptamine | Unsubstituted | 130 |
| 5-Methoxytryptamine | 5-OCH3 | 15.5 |
| 5-Fluorotryptamine | 5-F | 63 |
| 5-Chlorotryptamine | 5-Cl | 31 |
| 5-Bromotryptamine | 5-Br | 30 |
| 7-Methyltryptamine | 7-CH3 | 640 |
| 4-Hydroxytryptamine | 4-OH | 23 |
Data adapted from relevant pharmacological studies on tryptamine derivatives. The specific values are illustrative of the trends observed in SAR studies.
Importance of the N-methylmethanamine Side Chain for Target Specificity
The N-methylmethanamine side chain is a critical determinant of both potency and target specificity. Its length, flexibility, and the substitution pattern on the terminal nitrogen atom dictate how the ligand fits into the binding pocket and interacts with key amino acid residues.
The primary amine of the parent methanamine is often a key interaction point, forming a salt bridge with an acidic residue in the receptor. The presence of N-methyl groups, creating a secondary amine in this compound, influences the compound's properties in several ways:
Basicity: N-alkylation can alter the pKa of the amine, affecting the strength of the ionic interaction.
Lipophilicity: The addition of alkyl groups increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets.
Steric Hindrance: The size of the N-substituents is crucial. While small groups like methyl are often well-tolerated, larger groups can introduce steric clashes, reducing affinity.
In many tryptamine series, N,N-dimethylation results in high potency. Moving from primary amines to secondary (N-methyl) and tertiary (N,N-dimethyl) amines often leads to a progressive, though sometimes small, decrease in affinity at 5-HT2 receptors. nih.gov However, this trend can be highly receptor-dependent. For some targets, N-alkylation can enhance selectivity.
The table below illustrates the effect of N-alkylation on the side chain of tryptamine for 5-HT2A receptor binding affinity.
| Compound | Amine Substitution | Binding Affinity (Ki, nM) for 5-HT2A Receptor |
|---|---|---|
| Tryptamine | -NH2 (Primary) | 130 |
| N-Methyltryptamine | -NH(CH3) (Secondary) | 150 |
| N,N-Dimethyltryptamine (DMT) | -N(CH3)2 (Tertiary) | 68 |
| N,N-Diethyltryptamine (DET) | -N(C2H5)2 (Tertiary) | 110 |
| N-Ethyl-N-propyltryptamine (EPT) | -N(C2H5)(C3H7) (Tertiary) | 150 |
Data adapted from SAR studies of tryptamine derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction and Design
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models are invaluable for predicting the activity of novel, unsynthesized molecules and for guiding the design of more potent analogues.
The development of a QSAR model for this compound analogues involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 or Ki values) is compiled. Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:
Electronic properties: (e.g., partial charges, dipole moment)
Steric properties: (e.g., molecular volume, surface area)
Hydrophobic properties: (e.g., logP)
Topological indices: (describing molecular connectivity)
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that correlates a combination of these descriptors with the observed biological activity. istanbul.edu.tr A robust QSAR model should have high statistical quality, indicated by a high correlation coefficient (r²) and a high cross-validated correlation coefficient (q²), which demonstrates its predictive power. nih.gov Such models can then be used to predict the efficacy of new designs before committing to their chemical synthesis.
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a response. mdpi.com For indoleamine derivatives, a typical pharmacophore hypothesis for interaction with aminergic GPCRs includes several key features:
A protonatable nitrogen atom: This acts as a positive ionizable feature, forming an ionic bond with a negatively charged residue in the receptor. nih.gov
An aromatic ring feature: Corresponding to the indole nucleus, which engages in hydrophobic or aromatic stacking interactions.
One or more hydrophobic features: Representing other nonpolar regions of the molecule.
Hydrogen bond acceptors/donors: These can be present on the indole ring (e.g., the indole NH group or substituents) and contribute to binding specificity.
Pharmacophore models are generated by aligning a set of active molecules and identifying the common chemical features responsible for their activity. researchgate.net These models are then validated by their ability to distinguish between active and inactive compounds from a database. Once validated, the pharmacophore can be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that possess the required features for biological activity.
Structure-Based Drug Design Principles Applied to this compound Analogues
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target, typically a protein or enzyme, to design ligands with high affinity and selectivity. utdallas.edu This approach is highly effective when a high-resolution crystal structure or a reliable homology model of the target is available.
The process begins with molecular docking, a computational technique that predicts the preferred orientation and conformation of a ligand when bound to the active site of a receptor. rowansci.com For analogues of this compound, docking studies can reveal key interactions, such as:
The ionic interaction between the protonated amine and a key acidic residue (e.g., Aspartic acid).
Hydrogen bonds between the indole NH group or other substituents and polar residues in the binding pocket.
Hydrophobic and van der Waals interactions between the indole ring and nonpolar residues.
By analyzing the predicted binding mode, medicinal chemists can identify opportunities to improve the ligand-receptor interactions. For example, if a hydrophobic pocket in the receptor is unoccupied, a substituent can be added to the indole ring of the ligand to fill this space, potentially increasing binding affinity. Similarly, if a potential hydrogen bond donor or acceptor on the receptor is not engaged, the ligand can be modified to introduce a complementary group. This iterative process of design, synthesis, and biological evaluation, guided by structural insights, can significantly accelerate the discovery of novel and optimized drug candidates. utdallas.edu
Preclinical Pharmacological Evaluation in Advanced Model Systems
In Vitro Model Systems for Efficacy Assessment
Modern preclinical drug discovery relies on sophisticated in vitro models that more accurately mimic human physiology than traditional two-dimensional (2D) cell cultures. nih.govfrontiersin.org These advanced systems, including high-throughput screening, organ-on-a-chip technology, and 3D cell cultures, offer a more predictive assessment of a compound's efficacy and mechanism of action before moving into costly and time-consuming in vivo studies. nih.govmdpi.com
High-Throughput Cell-Based Assays for Target Screening
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that modulate a specific biological target or pathway. nih.gov For indole (B1671886) derivatives, HTS assays are instrumental in identifying lead compounds with potential therapeutic activity. These assays are often cell-based, utilizing cancer cell lines to screen for antiproliferative or cytotoxic effects.
For instance, a library of 44 indole-sulfonamide derivatives was investigated for cytotoxic activities against four cancer cell lines: HuCCA-1 (cholangiocarcinoma), HepG2 (liver cancer), A549 (lung cancer), and MOLT-3 (leukemia). nih.gov The results demonstrated that most of the studied indoles exhibited anticancer activity, particularly against the MOLT-3 cell line. nih.gov Similarly, novel pyrazolinyl-indole derivatives have been synthesized and evaluated for their anticancer potential as EGFR inhibitors. nih.gov
Interactive Table:
Application of Organ-on-a-Chip Technologies
Organ-on-a-chip (OoC) technology represents a significant leap forward in in vitro modeling, creating microfluidic devices that recapitulate the structure and function of human organs. nih.govsciopen.comnih.gov These "chips" contain living cells in a 3D microenvironment, allowing for the study of organ-level responses to drugs and other stimuli. nih.govpharmaexcipients.com While specific studies employing OoC for 1-(1H-indol-5-yl)-N-methylmethanamine are not available, this technology offers a powerful platform for evaluating the efficacy and potential toxicity of novel indole derivatives on various organs, such as the liver, kidney, or lung. nih.govnih.govresearchgate.net
For example, a lung-on-a-chip model could be used to assess the effect of an indole compound on lung cancer cells co-cultured with endothelial cells, providing insights into its anti-tumor activity and its impact on the tumor microenvironment under physiologically relevant conditions like fluid flow and mechanical breathing motions. pharmaexcipients.com Similarly, a liver-on-a-chip could be employed to study the metabolism of an indole derivative and its potential for drug-induced liver injury. nih.gov The ability to model organ-level pathophysiology makes OoC a valuable tool for preclinical evaluation. sciopen.com
Utilization of 3D Cell Culture Models for Complex Tissue Responses
Three-dimensional (3D) cell culture models, such as spheroids and organoids, bridge the gap between traditional 2D cell cultures and in vivo animal models. nih.govfrontiersin.orgyoutube.com These models better mimic the cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges found in actual tumors. nih.govyoutube.comnih.gov
The use of 3D models has shown that cancer cells grown in this manner often exhibit greater resistance to chemotherapeutic agents compared to their 2D counterparts, providing a more accurate prediction of clinical efficacy. nih.gov For instance, colon cancer cells in a 3D culture were found to be more resistant to several anticancer drugs. nih.gov Indole derivatives with anticancer potential would be rigorously tested in these 3D systems to evaluate their ability to penetrate tumor tissue and exert their cytotoxic effects. mdpi.com Organoid models, which are derived from stem cells and can self-organize into structures resembling miniature organs, offer an even more sophisticated platform for testing the efficacy of compounds like indole derivatives in a patient-specific manner. youtube.com
Animal Model Studies for Preclinical Efficacy
Animal models remain a cornerstone of preclinical research, providing a systemic context to evaluate the efficacy and pharmacodynamics of a drug candidate before human clinical trials. dovepress.commdpi.com
Selection of Appropriate Preclinical Animal Models
The choice of an animal model is critical and depends on the therapeutic area and the specific questions being addressed. mdpi.commdpi.com In cancer research, a variety of mouse models are commonly used. dovepress.commdpi.com
Xenograft Models: These models involve the transplantation of human cancer cells or tissues into immunodeficient mice. dovepress.commdpi.com For example, a novel indole compound, 1,1,3-tri(3-indolyl)cyclohexane, demonstrated in vivo antitumor activities against human lung cancer xenografts in murine models. nih.gov Another study showed that an indole derivative inhibited tumor growth by up to 71.79% in an HCT116 (colon cancer) xenograft mouse model. nih.gov
Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors that more closely mimic the genetic progression of human cancers. mdpi.com They are valuable for studying the efficacy of targeted therapies.
Patient-Derived Xenograft (PDX) Models: These involve the implantation of tumor fragments from a patient directly into an immunodeficient mouse. dovepress.com PDX models are considered highly predictive of clinical outcomes as they retain the heterogeneity and microenvironment of the original human tumor.
The selection of the model would be guided by the intended target and mechanism of action of the indole compound being studied.
Evaluation of Pharmacodynamic Endpoints in Relevant Animal Models
Pharmacodynamic (PD) studies in animal models are essential to understand how a drug affects the body and to establish a relationship between drug concentration and its therapeutic effect. nih.gov For indole derivatives with anticancer properties, PD endpoints often include direct measurement of tumor growth inhibition. nih.gov
Beyond tumor size, PD studies for indole compounds often investigate the underlying mechanism of action within the tumor tissue. For example, mechanistic studies of a synthetic indole derivative revealed that it induced apoptosis in lung cancer cells. nih.gov In another study, an indole derivative was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis. sci-hub.se
Key pharmacodynamic endpoints for an anticancer indole derivative could include:
Target Engagement: Measuring the binding of the compound to its intended molecular target (e.g., a specific kinase or receptor) within the tumor tissue.
Downstream Signaling Pathway Modulation: Assessing changes in the activity of signaling pathways that are regulated by the drug's target. For instance, the inhibition of inflammatory pathways like NF-κB. nih.gov
Biomarkers of Apoptosis: Detecting markers of programmed cell death, such as cleaved caspase-3, in tumor samples. nih.gov
Anti-angiogenic Effects: Evaluating the impact on blood vessel formation within the tumor. rsc.org
Interactive Table:
Disease-Specific Animal Models for Efficacy Proof-of-Concept (e.g., hypertension, infection models)
An extensive review of scientific literature and preclinical research databases reveals a significant gap in the publicly available data regarding the efficacy of the specific compound This compound in established animal models of hypertension and infection. While the broader class of indole derivatives has been investigated for various pharmacological activities, including potential antihypertensive and antimicrobial effects, specific proof-of-concept studies for this particular molecule have not been identified in the public domain.
The indole scaffold is a common motif in a multitude of biologically active compounds, and various derivatives have been explored for their therapeutic potential. For instance, research into different indole-containing molecules has shown promise in modulating blood pressure in hypertensive animal models, such as spontaneously hypertensive rats (SHR). Similarly, numerous indole derivatives have been synthesized and tested for their antimicrobial properties against a range of pathogens.
However, the specific structural and functional attributes of This compound mean that its pharmacological profile cannot be directly inferred from the activities of other, structurally different indole derivatives. Preclinical evaluation in relevant animal models is a critical step to determine the efficacy and potential therapeutic utility of any new chemical entity. Such studies would typically involve the use of well-characterized models, for example, inducing hypertension in rodents through various means (e.g., surgical, genetic, or diet-induced models) or establishing localized or systemic infections with specific bacterial or fungal strains.
The absence of published data for This compound in these contexts means that no detailed research findings or data tables on its performance in hypertension or infection models can be presented at this time. Further empirical research is required to elucidate the potential of this specific compound in these and other therapeutic areas.
Metabolic Pathways and Preclinical Pharmacokinetics of 1 1h Indol 5 Yl N Methylmethanamine Analogues
In Vitro Metabolic Stability Assessment and Metabolite Identification
In vitro metabolic stability assays are crucial early-stage assessments in drug discovery to predict a compound's metabolic clearance in the body. These assays typically utilize liver microsomes, hepatocytes, or S9 fractions, which contain the primary drug-metabolizing enzymes.
For indole-containing compounds, metabolic stability can be variable. Studies on various indole (B1671886) derivatives have shown that the indole nucleus and its substituents are susceptible to metabolism by a range of enzymes. The stability of these compounds is often dependent on the specific substitution pattern on the indole ring and any side chains.
The Cytochrome P450 (CYP450) superfamily of enzymes is the primary system responsible for the phase I metabolism of a vast number of xenobiotics, including many indole derivatives. mdpi.com Several CYP isoforms have been implicated in the metabolism of compounds containing an indole scaffold.
For instance, the metabolism of the simple indole molecule is known to be mediated by CYP2E1, leading to the formation of indoxyl. researchgate.netnih.gov In the case of more complex indole-containing drugs, other isoforms play a significant role. Studies on the 5-HT3 antagonist dolasetron (B1670872), which features an indole moiety, have demonstrated that its hydroxylation is dependent on CYP2D6, while N-oxidation is carried out by CYP3A4. nih.gov Another related antagonist, tropisetron, also undergoes CYP2D6-dependent hydroxylation. nih.gov Given the N-methyl group in 1-(1H-indol-5-yl)-N-methylmethanamine, it is also plausible that enzymes involved in N-dealkylation, such as CYP3A4 and other CYPs, would be involved in its metabolism. researchgate.net
Based on analogous compounds, the following CYP isoforms could potentially be involved in the metabolism of this compound:
| Enzyme Family | Specific Isoform | Potential Metabolic Reaction | Reference |
| Cytochrome P450 | CYP2D6 | Indole ring hydroxylation | nih.gov |
| Cytochrome P450 | CYP3A4 | N-demethylation, N-oxidation | nih.gov |
| Cytochrome P450 | CYP2E1 | Indole ring hydroxylation | researchgate.netnih.gov |
| Cytochrome P450 | CYP2C19 | Indole ring hydroxylation | beilstein-journals.org |
| Cytochrome P450 | CYP1A2 | Indole ring hydroxylation | beilstein-journals.org |
The primary metabolic pathways for many indole derivatives involve oxidation of the indole ring and modifications to the side chains. For this compound, two major metabolic transformations can be predicted based on its structure: N-demethylation and hydroxylation.
N-demethylation is a common metabolic pathway for compounds containing an N-methyl group. This reaction would result in the formation of the primary amine analogue, 1-(1H-indol-5-yl)methanamine.
Hydroxylation of the indole ring is another frequently observed metabolic route. The indole nucleus can be hydroxylated at various positions, with the 2, 4, 6, and 7 positions being common sites for enzymatic oxidation. ajol.info For instance, studies on the metabolism of reduced dolasetron show oxidation at the 5, 6, and 7 positions of the indole ring. nih.gov Therefore, hydroxylation of the indole ring of this compound is a highly probable metabolic pathway.
The predicted major metabolites are summarized below:
| Parent Compound | Metabolic Reaction | Predicted Metabolite |
| This compound | N-demethylation | 1-(1H-indol-5-yl)methanamine |
| This compound | Indole Ring Hydroxylation | Hydroxy-1-(1H-indol-5-yl)-N-methylmethanamine |
In Vivo Preclinical Pharmacokinetic Profiles (based on analogous indole derivatives)
In vivo pharmacokinetic studies in preclinical animal models provide essential information on how a drug is absorbed, distributed, metabolized, and excreted (ADME).
The oral absorption of indole-containing compounds can be highly variable and is often species-dependent. For example, a series of indole-containing endothelin antagonists exhibited poor gastrointestinal absorption in rats. nih.gov Structural modifications aimed at reducing the number of hydrogen bond donors and acceptors were found to improve absorption. nih.gov Another study on an indole derivative, UK-427,857, showed incomplete absorption in rats (approximately 20-30%) but good absorption in dogs (>70%). researchgate.net
The distribution of indole derivatives can also vary. Following oral administration of 1-methyl-[D]-tryptophan to mice, the highest concentrations were found in the kidney and liver, with significantly lower concentrations in the brain. nih.gov This suggests that while some indole derivatives can cross the blood-brain barrier, their distribution is not necessarily uniform throughout the body.
Following metabolism, the resulting more polar metabolites of indole derivatives are typically excreted from the body via urine and/or feces. The primary route of excretion for many drugs and their metabolites is renal (urine). For indole itself, its hydroxylated and subsequently conjugated metabolite, indoxyl sulfate, is excreted in the urine. researchgate.net
Impact of Metabolic Transformations on Biological Activity
Metabolic transformations can significantly alter the biological activity of a parent compound. Metabolites can be inactive, less active, equally active, or even more active than the original drug.
For example, N-demethylation can lead to a metabolite with a different pharmacological profile. The removal of the methyl group from this compound would expose a primary amine, which could alter its binding affinity and selectivity for its biological targets.
Hydroxylation of the indole ring can also impact activity. The position of the hydroxyl group can be critical for receptor interaction. In some cases, hydroxylated metabolites retain significant biological activity. The anti-inflammatory effects of some indole metabolites, such as indole-3-propionic acid, highlight that metabolic products of indole derivatives can have beneficial biological activities. nih.gov Conversely, some metabolites can be associated with toxicity, as is the case with indoxyl sulfate, a uremic toxin. nih.gov Therefore, understanding the pharmacological profile of the major metabolites is crucial for a comprehensive safety and efficacy assessment. The biological activity of microbial indole metabolites has been shown to play a role in modulating the host's immune system and can even influence the progression of diseases like cancer. nih.gov
Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Compound Structural Elucidation
Spectroscopy is fundamental to determining the precise arrangement of atoms within the 1-(1H-indol-5-yl)-N-methylmethanamine molecule. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its connectivity and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.
In ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of each signal reveal the electronic environment, the number of protons, and the neighboring protons for each unique proton in the structure. For this compound, distinct signals would be expected for the protons on the indole (B1671886) ring, the N-H proton of the indole, the methylene (B1212753) bridge (-CH₂-), the secondary amine N-H proton, and the N-methyl (-CH₃) group. researchgate.netnih.gov The aromatic protons of the indole ring would typically appear in the downfield region (approx. 6.5-7.7 ppm), while the aliphatic protons of the methylene and methyl groups would be found in the more upfield region. researchgate.net
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its hybridization and electronic environment. researchgate.net Expected signals would include those for the eight carbons of the indole ring system and the two aliphatic carbons of the N-methylmethanamine side chain.
| Group | Atom Type | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |
|---|---|---|---|
| Indole Ring | Aromatic C-H | ~6.5 - 7.7 | Singlet, Doublet, Triplet |
| Indole N-H | > 8.0 (often broad) | Broad Singlet | |
| Aromatic C-C/C-N | ~100 - 140 | N/A | |
| C2-H | ~6.5 | Triplet or Multiplet | |
| C3-H | ~7.2 | Triplet or Multiplet | |
| Side Chain | Methylene (-CH₂-) | ~3.8 - 4.2 | Singlet or Doublet |
| Methyl (-CH₃) | ~2.4 - 2.6 | Singlet or Doublet | |
| Amine N-H | Variable (often broad) | Broad Singlet | |
| Aliphatic Carbons (CH₂, CH₃) | ~30 - 55 | N/A |
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. dtu.dk In MS, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound (molecular formula C₁₀H₁₂N₂), the nominal molecular weight is 160.22 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. researchgate.netnih.gov For example, the calculated exact mass of the [M+H]⁺ ion for C₁₀H₁₂N₂ is 161.1073, and HRMS would be expected to find a value extremely close to this calculated mass. mdpi.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂ |
| Nominal Mass | 160 g/mol |
| Monoisotopic Mass | 160.10005 g/mol |
| Calculated m/z for [M+H]⁺ | 161.10732 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. masterorganicchemistry.com
Key expected absorptions include N-H stretching vibrations for both the indole ring and the secondary amine. wpmucdn.com The indole N-H stretch typically appears as a sharp peak around 3400-3500 cm⁻¹. The secondary amine N-H stretch is expected in the 3300-3500 cm⁻¹ region. wpmucdn.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹. vscht.cz Stretching vibrations from the carbon-carbon double bonds (C=C) of the aromatic indole ring would be found in the 1450-1600 cm⁻¹ region. vscht.cz
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | ~3400 - 3500 |
| Secondary Amine N-H | Stretching | ~3300 - 3500 |
| Aromatic C-H | Stretching | ~3000 - 3100 |
| Aliphatic C-H (CH₂, CH₃) | Stretching | ~2850 - 2960 |
| Aromatic C=C | Stretching | ~1450 - 1600 |
| Amine N-H | Bending | ~1550 - 1650 |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture. These methods are routinely used to determine the purity of a synthesized compound and to quantify its concentration.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds. kuleuven.be A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. For a compound like this compound, a reversed-phase HPLC method, typically using a C18 column, is common. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard of known concentration. Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but uses smaller particle sizes in the column, resulting in faster analysis times and higher resolution.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 or Phenyl-Hexyl |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Detection | UV-Vis Detector (e.g., at 220 nm, 280 nm) |
| Flow Rate | 0.2 - 1.0 mL/min |
| Mode | Isocratic or Gradient Elution |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. kuleuven.benih.gov This hyphenated technique is invaluable for analyzing complex mixtures, such as those from biological matrices or degradation studies. nih.govresearchgate.net
As the LC separates the components of the mixture over time, the eluent is directed into the mass spectrometer. The MS provides mass information for each eluting peak, allowing for the confident identification of the target compound, its metabolites, or related impurities, even at very low concentrations. mdpi.com The high selectivity of LC-MS/MS, where specific fragment ions are monitored, further enhances its utility for quantitative analysis in complex samples, minimizing interference from matrix components. nih.govnih.gov
| Advantage | Description |
|---|---|
| High Sensitivity | Capable of detecting and quantifying analytes at very low levels (picogram to femtogram). |
| High Selectivity | Provides molecular weight and fragmentation data, allowing for confident identification and minimizing matrix interference. |
| Structural Information | MS/MS fragmentation patterns can help in the structural elucidation of unknown metabolites or degradation products. |
| Broad Applicability | Suitable for a wide range of compounds and complex matrices, including biological fluids and environmental samples. |
Advanced Analytical Techniques for Metabolite Profiling and Biomarker Discovery
The comprehensive analysis of metabolites, known as metabolomics, is crucial for understanding the biochemical pathways and identifying potential biomarkers associated with specific compounds. For a molecule such as this compound, a tryptamine (B22526) derivative, a suite of advanced analytical techniques is employed to characterize its metabolic fate in biological systems. These methodologies are designed to separate, detect, identify, and quantify the parent compound and its various metabolites within complex biological matrices like plasma, urine, and tissue extracts.
The cornerstone of modern metabolite profiling is the coupling of high-resolution separation techniques with sensitive detection methods. Liquid chromatography-mass spectrometry (LC-MS) is a predominant platform in this field. mdpi.com LC, particularly ultra-high-performance liquid chromatography (UHPLC), offers rapid and efficient separation of metabolites based on their physicochemical properties. nih.gov The separated compounds are then introduced into a mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ionized molecules, allowing for their detection and quantification. creative-proteomics.com High-resolution mass spectrometry (HRMS) instruments, such as quadrupole time-of-flight (QTOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, which facilitate the determination of elemental compositions for unknown metabolites. creative-proteomics.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ions and analyzing the resulting product ions, which provides a structural fingerprint of the molecule. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique used in metabolomics. nih.gov 1H-NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule, which can be used to identify and quantify metabolites in a sample. youtube.com While generally less sensitive than MS, NMR is highly quantitative and reproducible, and it is particularly useful for identifying the structure of novel metabolites. springernature.comspringernature.com Two-dimensional (2D-NMR) techniques can be employed to resolve complex spectra and establish connectivity between atoms in a molecule.
In the context of biomarker discovery, these analytical platforms are used to compare the metabolic profiles of different biological states (e.g., before and after administration of a compound, or between healthy and diseased subjects). Statistical analysis of the vast datasets generated by these techniques can reveal metabolites that are significantly up- or down-regulated, pointing to them as potential biomarkers. purdue.edu For indole-containing compounds like this compound, metabolic transformations often involve hydroxylation of the indole ring, N-dealkylation of the side chain, and subsequent conjugation reactions (e.g., glucuronidation or sulfation). mdpi.comsci-hub.ru
The table below illustrates the types of data that would be generated in a hypothetical metabolite profiling study of this compound using LC-HRMS/MS. The potential metabolites are predicted based on common metabolic pathways for related tryptamine compounds.
Interactive Data Table: Illustrative Metabolite Profile for this compound
| Putative Metabolite | Predicted Metabolic Pathway | Analytical Technique | Key Identifying Information |
| 1-(1H-indol-5-yl)methanamine | N-demethylation | LC-HRMS/MS | Lower m/z than parent; characteristic fragmentation |
| (5-( (methylamino)methyl)-1H-indol-x-ol) | Ring Hydroxylation | LC-HRMS/MS | m/z +15.995 Da from parent; MS/MS fragments |
| This compound N-oxide | N-oxidation | LC-HRMS/MS | m/z +15.995 Da from parent; distinct fragmentation |
| This compound glucuronide | Glucuronidation | LC-HRMS/MS | m/z +176.032 Da from parent; loss of glucuronyl group |
This integrated analytical approach, combining powerful separation and detection technologies with sophisticated data analysis, is essential for elucidating the metabolic pathways of compounds like this compound and for the discovery of novel biomarkers.
Future Directions and Research Perspectives
Emerging Therapeutic Applications and Unexplored Research Avenues for Indole-N-methylmethanamines
The structural motif of indole-N-methylmethanamine is closely related to endogenous signaling molecules like serotonin (B10506), suggesting a vast potential for therapeutic intervention across various disease areas. While the parent compound, 1-(1H-indol-5-yl)-N-methylmethanamine, is a subject of ongoing investigation, the broader class of indoleamines offers insights into promising research directions.
Neurodegenerative and Neuroinflammatory Diseases: A primary area of exploration for indole (B1671886) derivatives is in the realm of neurodegenerative disorders. The indole scaffold is recognized as a "privileged" structure in medicinal chemistry for its ability to interact with various targets in the central nervous system (CNS). Research is increasingly focused on developing multifunctional compounds that can address the complex pathology of diseases like Alzheimer's and Parkinson's. Future research on this compound could involve creating derivatives that not only act on traditional targets like serotonin receptors but also exhibit antioxidant, anti-inflammatory, and anti-amyloid aggregation properties.
Unexplored avenues include targeting the intricate interplay between neuroinflammation and neurodegeneration. Chronic neuroinflammation is a key driver of many neurodegenerative diseases. nih.gov Investigating the immunomodulatory effects of novel indole-N-methylmethanamines could reveal new therapeutic strategies. This involves studying their impact on microglial activation and the production of inflammatory cytokines within the CNS.
Oncology: The indole nucleus is present in numerous anticancer agents. Some enantiopure N-aminoindole derivatives have shown promising cytotoxic activities against cancer cell lines, highlighting the potential of this chemical class. rsc.org A significant and relatively recent target in cancer immunotherapy is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tryptophan metabolism and promotes immune tolerance in tumors. Developing derivatives of this compound as potent and selective IDO1 inhibitors is a compelling research direction.
Table 1: Potential Therapeutic Targets for Indole-N-methylmethanamines
| Therapeutic Area | Potential Molecular Targets | Unexplored Research Avenues |
|---|---|---|
| Neurodegeneration | Serotonin Receptors (e.g., 5-HT1A, 5-HT6), Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3β (GSK-3β) | Dual-target inhibitors (e.g., cholinesterase and amyloid aggregation), modulators of neuroinflammation (e.g., targeting microglia) |
| Oncology | Indoleamine 2,3-dioxygenase (IDO1), Tubulin, Protein Kinases, Histone Deacetylases (HDACs) | Combination therapies with checkpoint inhibitors, targeting tumor metabolism, development of axially chiral indole derivatives with cytotoxic activity. rsc.org |
| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, Toll-like receptors (TLRs) | Modulation of the NLRP3 inflammasome, targeting specific cytokine pathways |
Advancements in Stereoselective Synthetic Strategies for Chirality Control
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and highly selective methods for synthesizing enantiomerically pure indole derivatives is of paramount importance.
Catalytic Asymmetric Synthesis: Recent years have seen significant progress in the catalytic asymmetric synthesis of chiral indoles. acs.org Key strategies include:
Chiral Phosphoric Acid (CPA) Catalysis: CPAs have emerged as powerful organocatalysts for a wide range of asymmetric transformations. thieme-connect.com They can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. acs.orgnih.gov This approach has been successfully used for the asymmetric Friedel–Crafts reaction of indoles and for the synthesis of complex spiro-indolenines. acs.orgnih.govacs.org Future work could focus on applying these methods to the synthesis of chiral this compound analogues.
Transition Metal Catalysis: Palladium-catalyzed reactions, such as the Cacchi reaction, have been developed for the enantioselective synthesis of axially chiral 2,3-disubstituted indoles. researchgate.netnih.govresearchgate.net These methods offer a powerful way to construct complex indole frameworks with high stereocontrol. documentsdelivered.comacs.org Research into using other transition metals and novel chiral ligands could further expand the scope of these reactions.
Organocatalysis: Beyond CPAs, other organocatalysts, such as those based on cinchona alkaloids, have been used for the asymmetric Friedel-Crafts reaction of indoles with imines, providing direct access to optically active 3-indolyl-methanamines. nih.gov
Divergent Synthesis: Strategies for the switchable divergent synthesis of chiral indole derivatives are also gaining traction. For instance, chiral phosphoric acid-catalyzed asymmetric dearomatization of indoles can yield either chiral indolenines or fused indolines depending on the post-processing conditions. rsc.orgnih.gov This flexibility allows for the creation of diverse molecular scaffolds from a common intermediate.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Generative Models for De Novo Design: Deep generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying patterns in large datasets of known molecules to design entirely new chemical structures. nih.govoup.commedium.com These models can be tailored to generate molecules with specific characteristics, such as high predicted binding affinity for a particular target, drug-like physical properties, and synthetic accessibility. Applying these models to the indole scaffold could rapidly generate novel derivatives of this compound optimized for a specific therapeutic target.
Predicting Bioactivity and Properties: Machine learning algorithms are increasingly used to predict the biological activity of compounds. github.io By training on large datasets of compounds with known activities, these models can screen virtual libraries and prioritize candidates for synthesis and testing. mdpi.comnih.gov This approach can significantly reduce the time and cost associated with early-stage drug discovery. researchgate.net Furthermore, ML models can predict various pharmacokinetic and toxicological properties, helping to identify potential liabilities early in the development process. The integration of knowledge graphs, which structure diverse biological data, can further enhance generative models to produce candidates that are not only chemically valid but also biologically relevant. arxiv.org
Table 2: AI and Machine Learning in Indole-N-methylmethanamine Research
| Application Area | AI/ML Technique | Potential Impact |
|---|---|---|
| Novel Compound Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs), Diffusion Models arxiv.org | Rapid exploration of novel chemical space around the indole-N-methylmethanamine scaffold. Design of molecules with optimized multi-target activities. |
| Bioactivity Prediction | Random Forest, Support Vector Machines (SVM), Deep Neural Networks (DNNs) | High-throughput virtual screening to identify promising candidates. Prediction of off-target effects and potential toxicity. |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identification of efficient and novel synthetic routes for designed compounds. |
Development of Novel and Physiologically Relevant Preclinical Models for Enhanced Translational Research
A significant challenge in drug development is the translation of findings from preclinical models to clinical success in humans. The development of more predictive and physiologically relevant models is crucial for improving this translational gap.
Organoid and 3D Cell Culture Models: Three-dimensional (3D) organoids, particularly those derived from human induced pluripotent stem cells (iPSCs), offer a more realistic in vitro model system compared to traditional 2D cell cultures. youtube.com CNS organoids, for example, can recapitulate aspects of human brain architecture and function, making them a valuable tool for studying neurological diseases and screening for neurotoxicity. nih.govnih.gov These models can be generated from patient-derived cells, opening the door for personalized medicine approaches. biomere.comstemcell.com Using CNS organoids to test the efficacy and safety of this compound derivatives could provide more accurate predictions of their effects in humans.
Humanized Animal Models: For studying immunomodulatory and anticancer agents, humanized mouse models are becoming increasingly important. researchgate.netnih.gov These are immunodeficient mice engrafted with human immune cells and, in some cases, patient-derived tumors (PDXs). nih.govnih.govmdpi.com Such models allow for the in vivo evaluation of therapies that target the human immune system, which is often not possible in conventional rodent models due to species differences. annualreviews.orgtd2inc.comnews-medical.net Testing indole-N-methylmethanamine-based IDO1 inhibitors in a humanized PDX model could provide critical insights into their efficacy in a system that more closely mimics the human tumor microenvironment.
Advanced Neuroinflammation Models: Given the role of neuroinflammation in many CNS disorders, developing better animal models is a priority. hofstra.edu This includes models that use specific stimuli to induce a chronic neuroinflammatory state that recapitulates the transcriptomic profiles seen in human neurodegenerative diseases. nih.govnih.govpharmalegacy.comnih.govnews-medical.net These models are essential for testing the anti-inflammatory potential of new compounds like indole-N-methylmethanamines.
Q & A
Q. What are the optimal synthetic routes for 1-(1H-indol-5-yl)-N-methylmethanamine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves reductive amination between 1H-indole-5-carbaldehyde and methylamine under catalytic hydrogenation (e.g., using Pd/C or Raney Ni). Reaction parameters such as solvent choice (e.g., ethanol or methanol), temperature (40–60°C), and hydrogen pressure (1–3 atm) significantly influence yield . For example, refluxing in ethanol with excess methylamine and sodium cyanoborohydride as a reducing agent can achieve yields of ~70–80%. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) is recommended to isolate the product .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Combine Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton environments (e.g., indole NH at δ 10.2 ppm, methylamine CH₃ at δ 2.4 ppm) and High-Resolution Mass Spectrometry (HRMS) for molecular ion verification (expected [M+H]⁺ = C₁₀H₁₃N₂⁺, 161.1079 Da). HPLC (C18 column, acetonitrile/water gradient) can assess purity (>95% is typical for biological assays) .
Q. What are the key physicochemical properties (e.g., logP, PSA) of this compound, and how do they influence bioavailability?
- Methodological Answer : Calculated logP (2.57) indicates moderate lipophilicity, while a polar surface area (PSA) of 58.88 Ų suggests moderate membrane permeability. These properties can be optimized for CNS penetration by introducing halogen substituents (e.g., fluorine at position 5 of indole) to enhance logP without significantly altering PSA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Systematically modify the indole ring (e.g., 5-fluoro, 4-methoxy substituents) and the methylamine side chain (e.g., N-ethyl or cyclopropyl substitutions). Test analogs in receptor-binding assays (e.g., serotonin receptors 5-HT₁A/₂A) using radioligand displacement (³H-LSD or ³H-ketanserin). Compare IC₅₀ values to identify critical substituents .
Q. What computational tools are suitable for predicting the binding mode of this compound to biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Glide) with crystal structures of target proteins (e.g., 5-HT receptors from PDB). Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability. Key interactions include π-π stacking between the indole ring and receptor aromatic residues and hydrogen bonding with the methylamine group .
Q. How can researchers resolve discrepancies in reported biological activity data for indole-based methylamine derivatives?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., CEREP Panels for receptor profiling). For example, conflicting 5-HT₂A affinity data may arise from differences in cell lines (CHO vs. HEK293) or assay buffers. Perform meta-analyses of PubChem BioAssay data (AID 1259371) to identify consensus trends .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., 5-CF₃) to reduce CYP450-mediated oxidation. Perform microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Co-administer CYP inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
